molecular formula C8H9NO3 B151213 (2-Methyl-6-nitrophenyl)methanol CAS No. 54915-41-2

(2-Methyl-6-nitrophenyl)methanol

Cat. No. B151213
CAS RN: 54915-41-2
M. Wt: 167.16 g/mol
InChI Key: LIUYFMADDYMHLM-UHFFFAOYSA-N
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Description

The compound (2-Methyl-6-nitrophenyl)methanol is a derivative of (2-nitrophenyl)methanol, which has been studied for its potential as an inhibitor of PqsD in Pseudomonas aeruginosa. PqsD is a key enzyme in the biosynthesis of signal molecules that facilitate cell-to-cell communication in this bacterium. Inhibitors based on the (2-nitrophenyl)methanol scaffold have shown promise in disrupting these signaling pathways, which could lead to new anti-infective strategies against biofilm-forming bacteria .

Synthesis Analysis

The synthesis of (2-nitrophenyl)methanol derivatives, including those with methyl substitutions, involves convenient methods that have been optimized for the production of a comprehensive series of compounds. These methods allow for the systematic exploration of structure-activity relationships, which are crucial for the design of more effective inhibitors. The synthesis process is also geared towards the creation of fluorescent inhibitors, which can be used to monitor the efficacy of the compounds in cellulo .

Molecular Structure Analysis

While the exact molecular structure of (2-Methyl-6-nitrophenyl)methanol is not detailed in the provided papers, the related compound diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol monosolvate has been crystallized and analyzed. The crystal structure reveals that the planes of the nitroaniline and hydroxyphenyl groups form a significant dihedral angle, and the phosphorus atom exhibits a tetrahedral geometry. This information can be useful in understanding the three-dimensional conformation of similar compounds and their potential interactions with biological targets .

Chemical Reactions Analysis

The (2-nitrophenyl)methanol scaffold is reactive and can be used as a hydrogen donor in the reduction of nitro aromatic compounds. This reactivity is facilitated by the presence of a pyridine nucleus, as demonstrated by (2-pyridyl)phenyl methanol, which can undergo a domino process involving reduction and conjugate addition to form β-amino esters. This indicates that the (2-nitrophenyl)methanol derivatives, potentially including (2-Methyl-6-nitrophenyl)methanol, may participate in similar chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Methyl-6-nitrophenyl)methanol are not explicitly discussed in the provided papers. However, the properties of related compounds suggest that these derivatives are likely to have polar characteristics due to the presence of nitro and hydroxyl groups, which can form hydrogen bonds. These interactions are evident in the crystal structure of related compounds, where hydrogen bonds link molecules into chains. Such properties are important for the solubility, stability, and reactivity of the compounds .

Scientific Research Applications

  • Photorelease Mechanisms in Organic Chemistry Research has studied the mechanisms of methanol photorelease from various nitrobenzyl compounds, which is relevant for the understanding of (2-Methyl-6-nitrophenyl)methanol. These studies have implications for the use of 2-nitrobenzyl protecting groups in determining physiological response times to bioagents, particularly in 'caged compounds' (Il'ichev, Schwörer, & Wirz, 2004).

  • Chemical Synthesis and Energy Technologies Methanol, which can be associated with (2-Methyl-6-nitrophenyl)methanol, has been utilized in N-methylation of amines and transfer hydrogenation of nitroarenes. This illustrates the role of methanol in synthetic applications, highlighting its importance in various chemical processes (Sarki et al., 2021).

  • Catalysis and Chemical Reactions Studies involving the catalytic reactions in methanol, such as cleavage and isomerization of specific compounds, are highly relevant. These investigations help to understand the chemical behavior and potential applications of (2-Methyl-6-nitrophenyl)methanol in catalytic processes (Tsang et al., 2009).

  • Pharmacological Applications The synthesis and pharmacological activity research of related compounds, like methyl esters of 6-nitro-N-phenylanthranilic acids, conducted in methanol, offer insights into the potential medicinal applications of compounds related to (2-Methyl-6-nitrophenyl)methanol (Isaev et al., 2014).

  • Antibiofilm Activity and Biochemical Evaluation Research on the synthesis and evaluation of (2-nitrophenyl)methanol derivatives, which are closely related to (2-Methyl-6-nitrophenyl)methanol, reveals their potential as inhibitors in biochemical processes. These compounds have shown promise in antibiofilm activity and have provided a basis for designing new inhibitors with improved efficacy (Storz et al., 2014).

  • Catalytic Synthesis and Chemical Transformations Studies on the catalytic methylation of nitroarenes using methanol shed light on the efficient synthesis of N-methyl-arylamines. This research indicates the potential of (2-Methyl-6-nitrophenyl)methanol in catalytic synthesis and transformation processes (Wang, Neumann, & Beller, 2019).

  • Solvatochromic Properties and Chemical Sensing Investigations into nitro-substituted compounds and their solvatochromic properties offer insights into the potential applications of (2-Methyl-6-nitrophenyl)methanol in chemical sensing and solvatochromic switches (Nandi et al., 2012).

  • Electrochemical Studies in Pharmaceutical Applications Electrochemical studies of compounds similar to (2-Methyl-6-nitrophenyl)methanol in pharmaceutical contexts, like calcium blockers, indicate potential applications in medicinal chemistry and drug development (Ueno & Umeda, 1992).

Safety And Hazards

The safety information for “(2-Methyl-6-nitrophenyl)methanol” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for “(2-Methyl-6-nitrophenyl)methanol” could involve its use as an inhibitor of PqsD, a key enzyme of signal molecule biosynthesis in Pseudomonas aeruginosa . This could provide new perspectives towards the application of PqsD inhibitors as anti-infectives .

properties

IUPAC Name

(2-methyl-6-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-3-2-4-8(9(11)12)7(6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUYFMADDYMHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480346
Record name (2-Methyl-6-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-6-nitrophenyl)methanol

CAS RN

54915-41-2
Record name (2-Methyl-6-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 100 mL round bottomed flask under dry argon was charged with 5 g of 2-methyl-6-nitrobenzoic acid which was dissolved in 60 mL of dry tetrahydrofuran. To this solution was added slowly with cooling and stirring, 64.17 mL of a 1M solution of BH3.THF in THF. The mixture was refluxed for 17 h then the reaction was slowly and carefully quenched with an excess of 10% aqueous hydrochloric acid. The THF was removed under vacuum and the residue was extracted with three 50 mL aliquots of methylene chloride. The combined organic extracts were dried over anhydrous magnesium sulfate, filtered and the solvent removed. The crude product was recrystallized from methylene chloride/pentane to give 4.95 g of yellowish crystals (97% yield).
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5 g
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60 mL
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Yield
97%

Synthesis routes and methods II

Procedure details

To a 0° solution of 54.30 g (0.30 moles) of 2-methyl-6-nitrobenzoic acid in 500 ml of anhydrous tetrahydrofuran was added dropwise under a nitrogen atmosphere, 380 ml (0.38 moles) of a stock IM boran/THF solution at such a rate that the temperature did not exceed 5°. Upon complete addition, the ice bath was removed, the solution allowed to stir at room temperature for 14 hours, heated to reflux for 4 hrs. and then cooled to 0° in an ice bath. The reaction was quenched by the dropwise addition of 400 ml of 10% hydrochloric acid, the solution heated to reflux on a steam bath for 0.5 hrs., the THF solvent distilled at atmospheric pressure and the insoluble precipitate extracted into methylene chloride. The methylene chloride extracts were combined, washed with satd. sodium bicarbonate solution, dried (Na2SO4) and the solvent removed in vacuo affording a reddish colored semi solid. Purification was effected from 300 ml of carbon tetrachloride resulting in 41.35 g (84% yield) of yellow flakes; mp 67°-8°.
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54.3 g
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LA McAllister, BM Bechle, AB Dounay… - The Journal of …, 2011 - ACS Publications
We describe a generalized approach to stereocontrolled synthesis of substituted cyclic hydroxamic acids (3-amino-1-hydroxy-3,4-dihydroquinolinones) by selective reduction of …
Number of citations: 25 pubs.acs.org
S Zhang, Z Tan, B Xiong, HF Jiang… - Organic & Biomolecular …, 2018 - pubs.rsc.org
… However, the reaction of 2-methyl-6-nitrophenyl methanol (1k) with 2a only generated a trace amount of the corresponding product due to the steric hindrance. In comparison with the …
Number of citations: 7 pubs.rsc.org

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